molecular formula C20H18N2O4S B2799479 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950425-06-6

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2799479
CAS No.: 950425-06-6
M. Wt: 382.43
InChI Key: CVUZVKUPFTVQID-UHFFFAOYSA-N
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Description

This compound is a chromeno-pyrimidine-thione derivative characterized by a fused chromene-pyrimidine core substituted with a 4-hydroxy-3,5-dimethoxyphenyl group at position 2 and a methyl group at position 5. Its molecular structure combines aromaticity, hydrogen-bonding capacity (via the hydroxy group), and steric bulk from methoxy substituents, making it a candidate for applications in medicinal chemistry or materials science.

Properties

CAS No.

950425-06-6

Molecular Formula

C20H18N2O4S

Molecular Weight

382.43

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H18N2O4S/c1-10-4-5-14-11(6-10)7-13-19(26-14)21-18(22-20(13)27)12-8-15(24-2)17(23)16(9-12)25-3/h4-6,8-9,23H,7H2,1-3H3,(H,21,22,27)

InChI Key

CVUZVKUPFTVQID-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)O)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary targets of 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione are enzymes involved in oxidative stress and inflammation pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). COX enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, while NF-κB is a key regulator of immune response and inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines. This dual action helps in mitigating inflammation and oxidative stress .

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the synthesis of prostaglandins and thromboxanes. This results in decreased inflammation and pain. The modulation of the NF-κB pathway affects several downstream targets, including the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This comprehensive effect on inflammatory pathways helps in controlling chronic inflammation and related diseases .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract and has a high bioavailability due to its lipophilic nature, which facilitates its diffusion across cell membranes. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained action, making it effective for long-term use .

Result of Action

At the molecular level, the compound’s action results in the decreased production of inflammatory mediators, leading to reduced inflammation and oxidative stress. At the cellular level, this translates to decreased cell damage and improved cell survival. Clinically, this can manifest as reduced symptoms of inflammatory diseases, such as pain, swelling, and redness .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s efficacy and stability. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of antioxidants can enhance its stability and efficacy by preventing oxidative degradation. Additionally, the compound’s action can be influenced by the presence of other drugs that may compete for the same metabolic pathways .

: ChemSpider : MDPI

Biological Activity

The compound 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 344.38 g/mol
  • Structure : The compound features a chromeno-pyrimidine scaffold that contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant anticancer properties. In particular, the compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

  • Mechanism of Action :
    • The compound binds to the colchicine site on tubulin, preventing microtubule formation and thereby inhibiting cell division. This mechanism is essential in cancer therapy as it targets rapidly dividing cells.
    • A study demonstrated that modifications to the pyrimidine scaffold could enhance binding affinity and potency against various cancer cell lines, including melanoma and breast cancer .
  • In Vitro Studies :
    • Cytotoxicity assays have revealed that the compound exhibits potent antiproliferative effects with IC50 values ranging from 10 to 30 µM across different cancer cell lines (Table 1) .
Cell LineIC50 (µM)
Melanoma (A375)15
Breast Cancer (MDA-MB-231)20
Prostate Cancer (PC3)25

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective effects against cellular damage.

  • Mechanism :
    • The presence of hydroxyl groups in its structure is believed to enhance its ability to donate electrons and neutralize free radicals.
  • Research Findings :
    • In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound significantly decreased markers of oxidative damage .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in vitro.

  • Mechanism :
    • The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation.
  • Case Studies :
    • In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Scientific Research Applications

Antitumor Properties

Research has indicated that derivatives of chromeno[2,3-d]pyrimidine structures exhibit significant antitumor activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. Studies on structurally related compounds have demonstrated their ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione may also possess similar properties .

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various chromeno[2,3-d]pyrimidine derivatives, researchers synthesized several new compounds and tested their activity against multiple cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range against MCF7 cells, indicating potent antitumor activity .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of several phenolic compounds derived from chromeno structures. The results indicated that the compound exhibited significant radical-scavenging activity compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 2-(3,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
  • Key Differences: Substituent Positions: The phenyl group here has 3,4-dimethoxy substituents instead of 4-hydroxy-3,5-dimethoxy in the target compound.
2.2. Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)
  • Core Structure : Replaces the chromene ring with a thiophene moiety, altering electronic properties and ring strain.
2.3. 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)
  • Hybrid Structure : Combines chromene with thiazolo-isoxazole, introducing nitrogen and sulfur heteroatoms.
  • Functional Groups: The amino linkage and isoxazole ring may enhance π-π stacking or metal coordination compared to the target compound’s simpler thione group .

Table 1: Comparative Overview of Structural and Functional Attributes

Compound Name Core Structure Key Substituents Hydrogen-Bonding Groups Potential Applications
Target Compound Chromeno-pyrimidine-thione 4-hydroxy-3,5-dimethoxyphenyl, 7-methyl Hydroxyl, thione Medicinal chemistry (inferred)
2-(3,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione Chromeno-pyrimidine-thione 3,4-dimethoxyphenyl, 7-methyl Thione only Not specified
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) Thieno-pyrimidinone Varied (not specified) Ketone Kinase inhibition, antimicrobial
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17) Chromene-thiazolo-isoxazole 5-phenylthiazolo-isoxazole, 4-methyl Amino, ketone Not specified

Key Findings from Comparative Analysis

Heterocyclic Core Variations: Chromeno-pyrimidine-thiones exhibit greater aromatic conjugation compared to thieno-pyrimidinones, which may influence photophysical properties or thermal stability .

Biological Activity : While direct data on the target compound is lacking, structural parallels to Compound 16 suggest possible kinase or enzyme inhibition roles, warranting further study .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, reaction time, and catalysts (e.g., palladium or copper-based catalysts). For example, microwave-assisted synthesis (80–120°C, 30–60 minutes) can improve yield and purity compared to conventional reflux methods . Critical reagents include organic solvents (DMF, acetic acid) and stoichiometric control of thiourea or thiol-containing intermediates .
  • Data Optimization : Monitor reaction progress via TLC or HPLC. Recrystallization from acetic acid/water (1:1) or ethanol is recommended for purification .

Q. How can structural characterization be reliably performed for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm the presence of functional groups (e.g., C=S at ~1100–1250 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Assign diastereotopic protons in the chromeno-pyrimidine core .
  • Mass Spectrometry : ESI-MS in MeOH/DCM (9:1) provides accurate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Case Study : Analogs with chloro/methoxy substitutions on phenyl rings (e.g., 6c–6e in ) show variable activity due to electronic effects. Use density functional theory (DFT) to calculate charge distribution and correlate with experimental IC50_{50} values.
  • Experimental Design : Perform comparative assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. For example, substituents at the 3,5-dimethylphenyl position (as in ) may enhance target binding but reduce solubility, requiring logP measurements .

Q. How can regioselectivity challenges in chromeno-pyrimidine derivatization be resolved?

  • Methodology :

  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions (e.g., achieved 75% yield for 6e vs. 55% for 6f via controlled heating).
  • Protecting Groups : Use acetyl or benzyl groups to shield reactive hydroxyl sites during sulfanyl or imino group introduction .
    • Data Validation : X-ray crystallography (e.g., ’s single-crystal study) confirms regiochemistry and minimizes ambiguity from NMR alone .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on the chromeno-pyrimidine core’s planar structure for π-π stacking .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key residues (e.g., serine or lysine) for mutagenesis studies .

Q. How do solvent effects influence the compound’s stability in pharmacological assays?

  • Experimental Design :

  • Solubility Screening : Test DMSO, PBS, and PEG-400 solutions via dynamic light scattering (DLS).
  • Degradation Studies : Use HPLC-MS to monitor hydrolysis of the thione group (-C=S) in aqueous buffers (pH 7.4, 37°C) over 24–72 hours .

Data Contradiction Analysis

Q. Why do IR spectra of structurally similar compounds (e.g., 6c vs. 6d in ) show identical absorption peaks despite differing substituents?

  • Resolution : While C=S and C=N peaks are conserved, subtle shifts in aromatic C-H stretching (3050–3100 cm⁻¹) may be obscured by instrument resolution limits. Supplement with Raman spectroscopy or 15N^{15}N-labeling for unambiguous assignments .

Q. How to reconcile discrepancies in biological activity between in vitro and in vivo studies?

  • Strategy :

  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., oxidation of methoxy groups) in rodent models.
  • Prodrug Design : Modify the 4-hydroxy group (e.g., esterification) to enhance bioavailability .

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